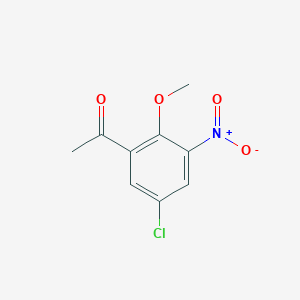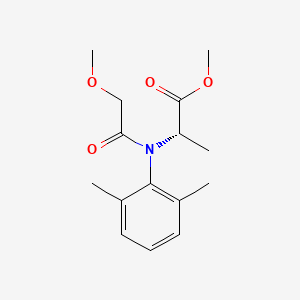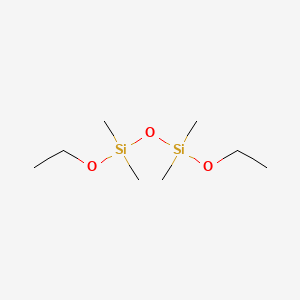![molecular formula C18H36N4O11.H2O4S<br>C18H38N4O15S B3416278 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid CAS No. 70560-51-9](/img/structure/B3416278.png)
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Description
Kanamycin A sulfate is an aminoglycoside sulfate salt. It has a role as an antibacterial drug and a geroprotector. It contains a kanamycin A.
Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.
Mechanism of Action
Target of Action
Kanamycin sulfate primarily targets the bacterial 30S ribosomal subunit. This subunit is crucial for protein synthesis in bacteria, playing a key role in translating mRNA into functional proteins .
Mode of Action
Kanamycin binds irreversibly to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA and certain proteins . This binding interferes with the decoding site, causing misreading of mRNA. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional or toxic proteins .
Biochemical Pathways
The primary biochemical pathway affected by kanamycin is protein synthesis. By disrupting the accuracy of mRNA translation, kanamycin halts the production of essential proteins required for bacterial growth and survival. This disruption leads to bacterial cell death, as the bacteria cannot maintain their cellular functions without proper protein synthesis .
Pharmacokinetics
- Absorption : Kanamycin is poorly absorbed from the gastrointestinal tract when administered orally. It is more commonly administered via intravenous or intramuscular routes to ensure adequate systemic levels .
- Distribution : Once in the bloodstream, kanamycin distributes widely in extracellular fluids but has limited penetration into cells and tissues due to its polar nature .
- Metabolism : Kanamycin is not significantly metabolized in the body .
- Excretion : The drug is primarily excreted unchanged in the urine, with renal clearance being the main route of elimination . This makes dose adjustments necessary in patients with impaired kidney function.
Result of Action
At the molecular level, kanamycin’s action results in the production of faulty proteins, which can be toxic to the bacterial cell. At the cellular level, this leads to the inhibition of bacterial growth and ultimately cell death. Clinically, this translates to the effective treatment of bacterial infections caused by susceptible organisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of kanamycin. For instance, kanamycin is more stable in neutral to slightly acidic conditions and can degrade in highly alkaline environments . Additionally, the presence of divalent cations like calcium and magnesium can interfere with its binding to the ribosome, potentially reducing its efficacy .
Kanamycin sulfate’s effectiveness and stability are also influenced by the presence of other antibiotics. For example, combining kanamycin with other aminoglycosides can lead to synergistic effects, enhancing bacterial killing .
Biochemical Analysis
Biochemical Properties
Kanamycin sulfate (1:1) (salt) plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial 30S ribosomal subunit, causing misreading of the mRNA and preventing the synthesis of essential proteins. This interaction involves binding to specific nucleotides of 16S rRNA and a single amino acid of protein S12 . The binding of kanamycin sulfate (1:1) (salt) to the ribosome interferes with the decoding site, leading to the production of faulty proteins and ultimately bacterial cell death .
Cellular Effects
Kanamycin sulfate (1:1) (salt) exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, kanamycin sulfate (1:1) (salt) can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in mitochondrial dysfunction and impact cellular metabolism. Additionally, kanamycin sulfate (1:1) (salt) can influence cell signaling pathways and gene expression, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of kanamycin sulfate (1:1) (salt) involves its binding to the bacterial 30S ribosomal subunit. Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, causing misreading of tRNA and preventing accurate protein synthesis . The inhibition of protein synthesis leads to the accumulation of faulty proteins, disrupting cellular processes and ultimately causing bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kanamycin sulfate (1:1) (salt) can change over time. The stability and degradation of the compound can influence its efficacy. Kanamycin sulfate (1:1) (salt) is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced potency . Long-term exposure to kanamycin sulfate (1:1) (salt) in in vitro or in vivo studies has shown that it can cause persistent effects on cellular function, including mitochondrial dysfunction and altered gene expression .
Dosage Effects in Animal Models
The effects of kanamycin sulfate (1:1) (salt) vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects . At higher doses, kanamycin sulfate (1:1) (salt) can exhibit toxic effects, including nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and can lead to kidney damage and hearing loss in animal models .
Metabolic Pathways
Kanamycin sulfate (1:1) (salt) is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthesis of kanamycin involves multiple enzymatic steps, including glycosylation and acetylation . The compound interacts with various enzymes and cofactors during its biosynthesis, leading to the production of active kanamycin sulfate (1:1) (salt) . In terms of degradation, kanamycin sulfate (1:1) (salt) can be metabolized by aminoglycoside-modifying enzymes, which can alter its structure and reduce its efficacy .
Transport and Distribution
Kanamycin sulfate (1:1) (salt) is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed into the extracellular fluid and has a low oral bioavailability due to its highly polar nature . After parenteral administration, kanamycin sulfate (1:1) (salt) is rapidly absorbed and distributed into the extracellular fluid . It can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of kanamycin sulfate (1:1) (salt) is primarily within the cytoplasm and mitochondria of cells. Due to its ability to bind to ribosomes, it can localize to the ribosomal subunits within the cytoplasm . Additionally, kanamycin sulfate (1:1) (salt) can affect mitochondrial ribosomes, leading to its localization within mitochondria . This subcellular localization is crucial for its activity and function in inhibiting protein synthesis and causing bacterial cell death .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)







